molecular formula C3H8Te2 B3044565 Bis(methyltellanyl)methane CAS No. 100207-53-2

Bis(methyltellanyl)methane

Cat. No.: B3044565
CAS No.: 100207-53-2
M. Wt: 299.3 g/mol
InChI Key: GBGJPEUOBILOCU-UHFFFAOYSA-N
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Description

Bis(methyltellanyl)methane (C₃H₈Te₂), also known as dimethyl telluride or tellurobis(methane), is an organotellurium compound characterized by two methyltellanyl (-TeCH₃) groups bonded to a central methane carbon. Its molecular structure (Te–CH₂–Te) enables unique chalcogen bonding interactions, which influence its reactivity and applications in materials science and catalysis . This compound is synthesized via reactions involving tellurium, dichloromethane, and methylating agents in hydrazine hydrate-alkali systems, where tellurium selectively reduces chlorine atoms in dichloromethane to form methyltellanyl derivatives .

Properties

CAS No.

100207-53-2

Molecular Formula

C3H8Te2

Molecular Weight

299.3 g/mol

IUPAC Name

bis(methyltellanyl)methane

InChI

InChI=1S/C3H8Te2/c1-4-3-5-2/h3H2,1-2H3

InChI Key

GBGJPEUOBILOCU-UHFFFAOYSA-N

SMILES

C[Te]C[Te]C

Canonical SMILES

C[Te]C[Te]C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Molecular and Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Chalcogen Bond Length (Å) Key Structural Features
Bis(methyltellanyl)methane C₃H₈Te₂ 311.72 Te⋯Te: 3.74–3.82 Linear CH₂ core with two Te–CH₃ groups
Bis(methylselanyl)methane C₃H₈Se₂ 220.03 Se⋯Se: ~3.5–3.7* Similar linear structure, weaker Se⋯Se bonds
Bis(methylthio)methane C₃H₈S₂ 124.28 S⋯S: ~3.3–3.5* Shorter bonds, higher electronegativity
1,4-Bis(methyltellanyl)buta-1,3-diyne C₆H₈Te₂ 367.82 Te⋯Te: 3.74–3.82 Extended conjugated system with Te–C≡C–Te

Key Observations :

  • Chalcogen Bonding : this compound exhibits Te⋯Te interactions (~3.74–3.82 Å), shorter than the van der Waals radius of Te (4.12 Å), indicating significant chalcogen bonding . Selenium and sulfur analogs show weaker bonding due to smaller atomic radii and higher electronegativity.
  • Electronic Effects : Tellurium’s lower electronegativity compared to S/Se enhances σ-hole formation, strengthening chalcogen bonds in Te-containing compounds .

Key Observations :

  • Tellurium Specificity : Tellurium’s larger atomic size and lower electronegativity allow selective reduction of dichloromethane’s chlorine atoms, a process less efficient with S/Se .
  • Catalytic Utility : this compound’s strong Te⋯Te interactions facilitate stereoselective organic transformations, outperforming S/Se analogs in reactions like lactone synthesis .

Physical and Thermal Properties

Table 3: Physical Properties
Compound Boiling Point (°C) Melting Point (°C) Thermal Stability
This compound ~135 (predicted)* Not reported Moderate; decomposes above 200°C
[(Methylselanyl)sulfanyl]methane 135 (predicted) Not reported Higher than Te analogs due to Se–S bonds
3-(Methyltellanyl)-1-propene 111 (predicted) Not reported Lower due to unsaturated backbone

Key Observations :

  • Boiling Points : Tellurium compounds generally exhibit higher boiling points than S/Se analogs due to stronger intermolecular forces (e.g., chalcogen bonding) .
  • Thermal Stability : this compound’s stability is intermediate, outperforming unsaturated derivatives like 3-(methyltellanyl)-1-propene but lagging behind Se/S compounds with stronger covalent bonds .

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